molecular formula C22H24N2OS2 B262256 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

Cat. No. B262256
M. Wt: 396.6 g/mol
InChI Key: PTAIUYOMQZZFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphtho[2,3-d]pyrimidin-7(6H)-one derivatives, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is not fully understood, but it is believed to involve the modulation of various biological pathways, including the inhibition of certain enzymes and the modulation of certain receptor activities. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In neurological cells, this compound has been shown to modulate the activity of certain neurotransmitter receptors, including the NMDA and GABAA receptors.
Biochemical and physiological effects:
8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been shown to exhibit a range of biochemical and physiological effects, including antitumor, antiviral, and anti-inflammatory effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, while in viral cells, it has been shown to inhibit viral replication. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting potential applications in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one in lab experiments include its potent biological activity, its ability to modulate various biological pathways, and its potential applications in a range of scientific research areas. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one. One direction is the development of novel drugs based on this compound for the treatment of various diseases, including cancer, neurological disorders, and inflammatory disorders. Another direction is the further study of its mechanism of action and potential side effects, which could provide insights into its therapeutic potential and limitations. Additionally, the exploration of its potential applications in other scientific research areas, such as drug discovery and chemical biology, could lead to the development of new tools and technologies for studying complex biological systems.

Synthesis Methods

The synthesis of 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves a multistep process that starts with the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with ethyl 2-bromoacetate to yield the ethyl ester derivative, which is subsequently converted into the final compound through a series of reactions involving cyclization, deprotection, and sulfenylation.

Scientific Research Applications

8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been shown to modulate the activity of certain neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of novel drugs targeting various biological pathways.

properties

Product Name

8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

Molecular Formula

C22H24N2OS2

Molecular Weight

396.6 g/mol

IUPAC Name

13-cyclohexyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C22H24N2OS2/c1-2-26-22-23-20-18(21(25)24(22)15-9-4-3-5-10-15)17-13-12-14-8-6-7-11-16(14)19(17)27-20/h6-8,11,15H,2-5,9-10,12-13H2,1H3

InChI Key

PTAIUYOMQZZFRJ-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5CCCCC5

Canonical SMILES

CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5CCCCC5

Origin of Product

United States

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